molecular formula C20H32O5 B011236 3-Oxaisocarbacyclin CAS No. 106402-09-9

3-Oxaisocarbacyclin

Cat. No. B011236
M. Wt: 352.5 g/mol
InChI Key: OXEROCNJZXXLDX-BJNWZJAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxaisocarbacyclin is a synthetic compound that belongs to the prostacyclin family. It has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. 3-Oxaisocarbacyclin is a potent vasodilator and platelet aggregation inhibitor, which makes it an attractive candidate for the treatment of various conditions such as hypertension, thrombosis, and atherosclerosis.

Mechanism Of Action

The mechanism of action of 3-Oxaisocarbacyclin is complex and involves multiple pathways. One of its primary mechanisms of action is the activation of the prostacyclin receptor, which leads to the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the inhibition of platelet aggregation. 3-Oxaisocarbacyclin also has anti-inflammatory and anti-oxidant properties, which further contribute to its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Oxaisocarbacyclin are diverse and depend on the specific condition being treated. In general, 3-Oxaisocarbacyclin has been shown to have potent vasodilatory and platelet aggregation inhibitory effects. It also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Oxaisocarbacyclin is its potent vasodilatory and platelet aggregation inhibitory effects, which make it an attractive candidate for the treatment of various cardiovascular diseases. However, the synthesis of 3-Oxaisocarbacyclin is a complex process that requires specialized knowledge and expertise. Additionally, the effects of 3-Oxaisocarbacyclin may vary depending on the specific condition being treated, which makes it challenging to develop a one-size-fits-all treatment approach.

Future Directions

There are several future directions for the study of 3-Oxaisocarbacyclin. One area of research is the development of novel synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of 3-Oxaisocarbacyclin in other conditions such as diabetes and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-Oxaisocarbacyclin and to identify potential drug targets for its use in the treatment of various conditions.

Synthesis Methods

The synthesis of 3-Oxaisocarbacyclin is a complex process that involves several steps. The first step involves the preparation of the starting material, which is a derivative of prostaglandin E1. This derivative is then subjected to a series of chemical reactions, including cyclization, reduction, and oxidation, to yield the final product. The synthesis of 3-Oxaisocarbacyclin is a challenging process that requires specialized knowledge and expertise.

Scientific Research Applications

3-Oxaisocarbacyclin has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in the treatment of various cardiovascular diseases, including hypertension, thrombosis, and atherosclerosis. 3-Oxaisocarbacyclin has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.

properties

CAS RN

106402-09-9

Product Name

3-Oxaisocarbacyclin

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1

InChI Key

OXEROCNJZXXLDX-BJNWZJAMSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O

synonyms

3-oxa-9(O)-methano-delta(6(9alpha))-prostaglandin I1
3-oxa-9(O)-methano-delta(6,9)prostaglandin I(1)
3-oxaisocarbacyclin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.